molecular formula C7H12O3 B6283104 rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis CAS No. 933-92-6

rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis

Cat. No. B6283104
CAS RN: 933-92-6
M. Wt: 144.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis (rac-methyl-cyclopentane-1-carboxylate) is an important organic compound that has a wide range of applications in various scientific research fields. It is a chiral molecule that consists of a cyclopentane ring with a methyl group and a carboxyl group attached to it. It is a colorless liquid at room temperature and has a boiling point of 97°C. Rac-methyl-cyclopentane-1-carboxylate is used as a starting material for the synthesis of many other compounds, and it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Retinoids in Cancer Therapy

Retinoids, which include compounds structurally related to vitamin A, have demonstrated significant antitumor activity. All-trans retinoic acid (RA), for instance, shows dramatic antitumor effects in acute promyelocytic leukemia (APL) due to its roles in gene expression mediation through nuclear receptors. This antitumor activity extends to other malignancies, including cutaneous T-cell malignancies and certain leukemias, highlighting the potential of retinoid-based therapies in oncology (Smith et al., 1992).

Ohmefentanyl and Its Stereoisomers

Ohmefentanyl, a potent opioid, and its stereoisomers offer a unique perspective on the importance of stereochemistry in biological activity. The study of cis-stereoisomers of ohmefentanyl reveals significant differences in their biological properties, which underscores the role of stereochemistry in drug design and pharmacology (Brine et al., 1997).

Recycled Aggregate Concrete (RAC) in Construction

Research on RAC has shown that with proper design and construction, recycled materials can be used safely and effectively as structural materials in civil engineering. This suggests the importance of sustainability and recycling in materials science and engineering (Xiao et al., 2012).

Epigenetics in Disease and Medicine

Epigenetic regulation, including DNA and histone methylation, plays critical roles in the pathogenesis of diseases such as rheumatoid arthritis (RA). These epigenetic mechanisms offer insights into how genetic and environmental factors interact in disease development and progression, and they provide promising targets for novel therapeutic interventions (Guo et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of a catalytic amount of a Lewis acid, such as boron trifluoride etherate, to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is reduced with sodium borohydride in methanol to form a mixture of diastereomers.", "Step 3: The diastereomers are separated by column chromatography and the desired diastereomer is isolated.", "Step 4: The isolated diastereomer is hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is converted to the corresponding methyl ester by reaction with methanol and sulfuric acid.", "Step 6: The methyl ester is treated with sodium hydroxide in water to form the corresponding carboxylate salt.", "Step 7: The carboxylate salt is treated with hydrochloric acid to form the racemic mixture of the target compound, rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis." ] }

CAS RN

933-92-6

Product Name

rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.